Cas no 150360-26-2 ((2R)-2-(4-Fluorophenyl)propanoic acid)

(2R)-2-(4-Fluorophenyl)propanoic acid is a chiral carboxylic acid featuring a fluorinated aromatic ring, which imparts unique electronic and steric properties. The (R)-enantiomer is of particular interest in pharmaceutical and agrochemical synthesis due to its role as a key intermediate in the production of nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds. Its high enantiopurity ensures precise stereochemical control in asymmetric synthesis, while the fluorine substitution enhances metabolic stability and binding affinity in target molecules. The compound is typically supplied with rigorous quality control to meet research and industrial standards, making it a reliable choice for applications requiring chiral building blocks.
(2R)-2-(4-Fluorophenyl)propanoic acid structure
150360-26-2 structure
Product Name:(2R)-2-(4-Fluorophenyl)propanoic acid
CAS No:150360-26-2
MF:C9H9FO2
MW:168.164966344833
MDL:MFCD18434514
CID:2191743
PubChem ID:7005040
Update Time:2025-06-07

(2R)-2-(4-Fluorophenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (R)-2-(4-fluorophenyl)propanoic acid
    • (2R)-2-(4-fluorophenyl)propanoic acid
    • IXSCGBODJGIJNN-ZCFIWIBFSA-N
    • (R)-alpha-Methyl-4-fluorobenzeneacetic acid
    • (R)-2-(4-Fluoro-phenyl)-propionic acid
    • DB-327949
    • AC-37101
    • EN300-1717377
    • AKOS006372695
    • 150360-26-2
    • F96106
    • SCHEMBL1711069
    • CPD101507-B3?
    • (2R)-2-(4-Fluorophenyl)propanoic acid
    • MDL: MFCD18434514
    • Inchi: 1S/C9H9FO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)/t6-/m1/s1
    • InChI Key: IXSCGBODJGIJNN-ZCFIWIBFSA-N
    • SMILES: FC1C=CC(=CC=1)[C@H](C(=O)O)C

Computed Properties

  • Exact Mass: 168.05865769g/mol
  • Monoisotopic Mass: 168.05865769g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 37.3

(2R)-2-(4-Fluorophenyl)propanoic acid Pricemore >>

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Enamine
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